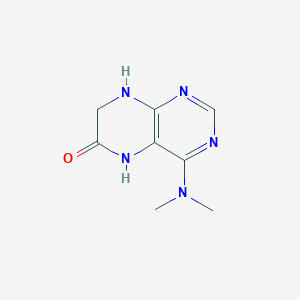

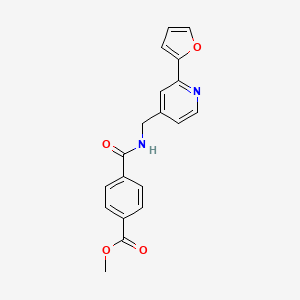

![molecular formula C16H9Cl2NOS B3009767 3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile CAS No. 320422-48-8](/img/structure/B3009767.png)

3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile" is a chemical entity that appears to be related to various heterocyclic compounds and their synthesis. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related heterocyclic compounds, which can be useful in understanding the context of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the use of synthons, which are reactive building blocks. For instance, the use of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a three-carbon synthon has been demonstrated for the synthesis of five and six-membered heterocycles, including benzothiophene derivatives . Similarly, the synthesis of 3,4-bis[(methoxycarbonyl)methyl]thiophene and its derivatives has been reported, which are potential precursors for conducting polymers . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry. For example, the structure of novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was established using these techniques . Additionally, X-ray crystallography has been employed to determine the structure of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile, revealing details such as dihedral angles and intermolecular interactions . These methods would be applicable for the molecular structure analysis of "3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile".

Chemical Reactions Analysis

The reactivity of related compounds can be inferred from the reactions they undergo. For instance, the synthesis of a natural product involving regioselective O-demethylation of aryl methyl ethers has been described . The synthesis of benzo[f]chromene derivatives in aqueous media also provides insights into the reactivity of similar heterocyclic compounds . These reactions could shed light on the potential reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For example, the synthesis and characterization of thiophene derivatives suggest properties that could be useful in electronic materials . The detailed characterization of a pyridine-carbonitrile derivative, including its crystal structure, provides information on its physical properties and the types of intermolecular interactions it may participate in . These studies can help predict the properties of "3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile".

Applications De Recherche Scientifique

Synthesis and Crystal Structure

The research in this area mainly focuses on the synthesis and crystal structure of derivatives similar to 3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile. For instance, a study by Moustafa and Girgis (2007) delved into the synthesis of related compounds and detailed their crystal structure using X-ray data, highlighting the importance of understanding the molecular configuration in drug development and material science (Moustafa & Girgis, 2007).

Cytotoxic Activity and Molecular Docking

El Gaafary et al. (2021) explored the cytotoxic activity of a similar compound against various cancer cell lines. This research is crucial for developing new therapeutic agents. Additionally, their study included molecular docking to analyze the interaction with biological targets, which is essential for drug design (El Gaafary et al., 2021).

Antitumor and Tyrosine Kinase Receptor Inhibition

El-Agrody et al. (2022) synthesized a related compound and assessed its antiproliferative profile against various cancer cell lines. They also examined its efficacy in inhibiting specific kinases, providing valuable insights for cancer therapy (El-Agrody et al., 2022).

Antimicrobial Activity

Okasha et al. (2022) investigated the antimicrobial activity of a similar compound. Their findings are significant for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance (Okasha et al., 2022).

Propriétés

IUPAC Name |

3-[(3,4-dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NOS/c17-12-6-5-10(7-13(12)18)9-20-16-11-3-1-2-4-14(11)21-15(16)8-19/h1-7H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKWHPGCSMQCAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C#N)OCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3009688.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide](/img/structure/B3009689.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3009690.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B3009693.png)

![[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol](/img/structure/B3009695.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B3009702.png)

![2-Ethyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3009704.png)

![N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B3009707.png)